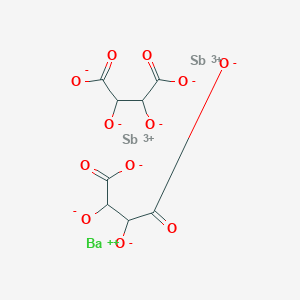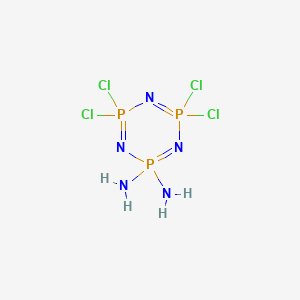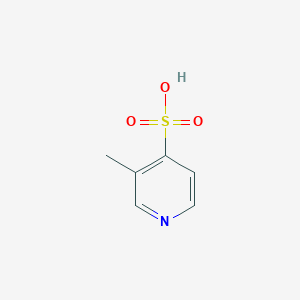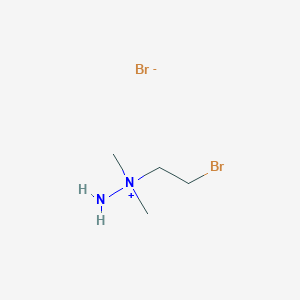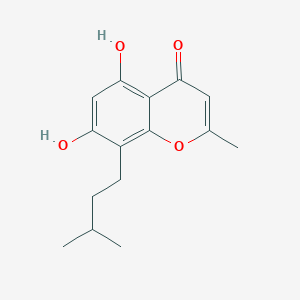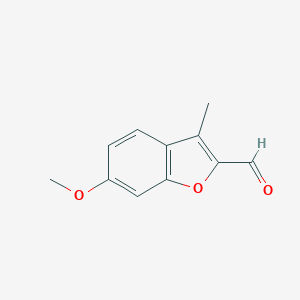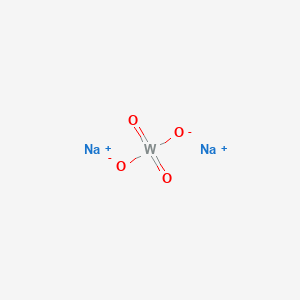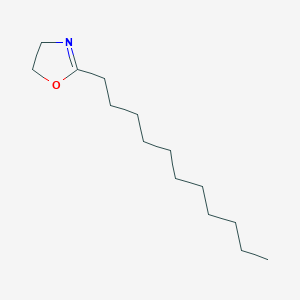
2-Undecyl-2-oxazoline
Übersicht
Beschreibung
2-Undecyl-2-oxazoline (UOx) is a synthetic compound that belongs to the family of oxazolines. It is widely used in scientific research due to its unique properties. UOx has a long alkyl chain, which makes it hydrophobic, and an oxazoline ring, which makes it hydrophilic. This combination of properties makes it an excellent surfactant and stabilizer for emulsions.
Wirkmechanismus
The mechanism of action of 2-Undecyl-2-oxazoline is not well understood. It is believed that the long alkyl chain of 2-Undecyl-2-oxazoline interacts with the hydrophobic regions of molecules, while the oxazoline ring interacts with the hydrophilic regions. This interaction results in the stabilization of emulsions and the dispersion of nanoparticles.
Biochemische Und Physiologische Effekte
2-Undecyl-2-oxazoline has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic to cells and has low cytotoxicity. It has also been shown to be biocompatible and can be used for drug delivery.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 2-Undecyl-2-oxazoline in lab experiments is its ability to stabilize emulsions and disperse nanoparticles. This makes it an excellent tool for studying the properties of nanoparticles and for drug delivery. However, 2-Undecyl-2-oxazoline has some limitations. Its synthesis is relatively complex, and the yield is not very high. In addition, 2-Undecyl-2-oxazoline is not very soluble in water, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the use of 2-Undecyl-2-oxazoline in scientific research. One direction is the synthesis of 2-Undecyl-2-oxazoline derivatives with improved properties, such as increased solubility in water. Another direction is the use of 2-Undecyl-2-oxazoline as a template for the synthesis of more complex nanoparticles. Finally, 2-Undecyl-2-oxazoline could be used as a coating for surfaces to improve their stability and biocompatibility.
Conclusion:
In conclusion, 2-Undecyl-2-oxazoline is a synthetic compound that has a wide range of scientific research applications. It is an excellent surfactant and stabilizer for emulsions, and it can be used to disperse nanoparticles and as a coating for surfaces. Its mechanism of action is not well understood, but it has been shown to be non-toxic and biocompatible. Although it has some limitations, there are several future directions for the use of 2-Undecyl-2-oxazoline in scientific research.
Wissenschaftliche Forschungsanwendungen
2-Undecyl-2-oxazoline has a wide range of scientific research applications. It is widely used as a surfactant and stabilizer for emulsions. It is also used as a dispersant for nanoparticles and as a coating for surfaces. In addition, 2-Undecyl-2-oxazoline has been used as a template for the synthesis of metal nanoparticles.
Eigenschaften
CAS-Nummer |
10431-84-2 |
|---|---|
Produktname |
2-Undecyl-2-oxazoline |
Molekularformel |
C14H27NO |
Molekulargewicht |
225.37 g/mol |
IUPAC-Name |
2-undecyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C14H27NO/c1-2-3-4-5-6-7-8-9-10-11-14-15-12-13-16-14/h2-13H2,1H3 |
InChI-Schlüssel |
OCSXKMIYKAIBCF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC1=NCCO1 |
Kanonische SMILES |
CCCCCCCCCCCC1=NCCO1 |
Andere CAS-Nummern |
10431-84-2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

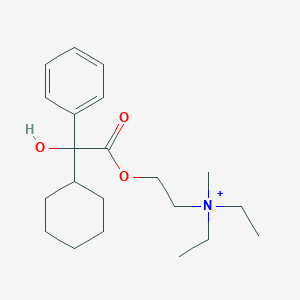

![[p-(Dimethylamino)phenyl]lithium](/img/structure/B78415.png)

